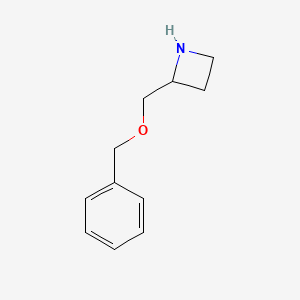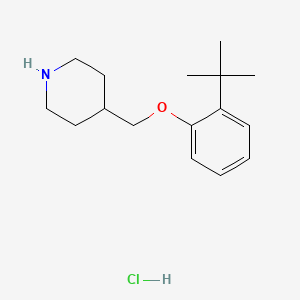
2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride
Descripción general
Descripción
2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride, also known as TBP-PM, is a synthetic compound belonging to the class of piperidines. It is a white crystalline powder with the molecular formula C20H33CLN2O .
Molecular Structure Analysis
The molecular formula of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride is C20H33CLN2O . Unfortunately, the detailed molecular structure analysis is not available in the search results.Aplicaciones Científicas De Investigación
Polypropylene Nucleation
This compound has been utilized in the synthesis of nucleators for polypropylene (PP). These nucleators aid in controlling the crystallization process of PP, leading to improved mechanical properties and thermal resistance .
Therapeutic Drug Research
Initially synthesized by Pfizer Inc. in 2002, this compound was explored as a potential therapeutic drug for psychiatric disorders. Its effects on neurotransmitter systems could make it a candidate for treating conditions like depression or anxiety.
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard or reagent in chromatographic methods. Its well-defined structure and properties allow for accurate calibration and method development .
Material Science
The compound’s stability and reactivity profile make it suitable for research in material science, particularly in the development of new polymeric materials with specific characteristics .
Organic Synthesis
As a synthetic intermediate, this compound is valuable in organic synthesis. It can be used to introduce the tert-butyl phenyl piperidinylmethyl moiety into more complex molecules .
Pharmacological Studies
Due to its structural similarity to other bioactive piperidines, this compound is of interest in pharmacological studies. It could be used to modulate biological targets, potentially leading to new drug discoveries.
Each of these applications leverages the unique chemical structure of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride, which is represented by the molecular formula
C20H33ClN2O C_{20}H_{33}ClN_{2}O C20H33ClN2O
, to explore various scientific and industrial fields. The compound’s versatility in research underscores its importance in advancing scientific knowledge and technological development.Propiedades
IUPAC Name |
4-[(2-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-16(2,3)14-6-4-5-7-15(14)18-12-13-8-10-17-11-9-13;/h4-7,13,17H,8-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPDSQTLWPAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



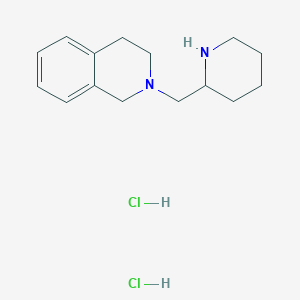

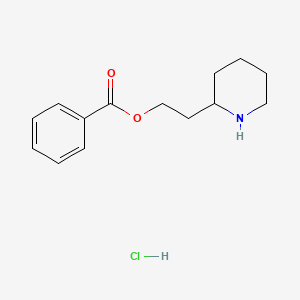
![2-[(3-Hydroxypropyl)amino]isonicotinic acid](/img/structure/B1441111.png)
![2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441112.png)
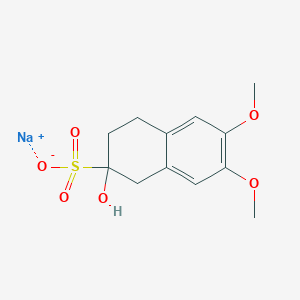
![2-[(2-Hydroxyethyl)amino]nicotinic acid](/img/structure/B1441114.png)
![2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441115.png)
![2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1441116.png)
![2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol](/img/structure/B1441117.png)
![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)
